N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Agrochemical Synthesis Pesticide Intermediate Patent-Cited Building Block

Researchers requiring fidelity to patented pest control synthetic routes face risks when substituting trifluoromethoxy-nitroaniline derivatives. N-Methyl-2-nitro-4-(trifluoromethoxy)aniline (CAS 1215206-37-3) provides the exact N-methyl/2-nitro/4-OCF3 substitution pattern specified in WO2010/125985 A1 for condensed bicyclic heterocyclic pest control agents. • Distinct from non-methylated analog CAS 2267-23-4 and CF3-substituted variants; altered H-bonding, solubility, and metabolic stability profiles. • Reducible nitro group enables amine conversion for drug-like scaffold incorporation; LogP 3.13, PSA 67.08 Ų. • Batch-specific QC (NMR, HPLC, GC) with 95% purity; commercially available for immediate procurement.

Molecular Formula C8H7F3N2O3
Molecular Weight 236.15
CAS No. 1215206-37-3
Cat. No. B593865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-nitro-4-(trifluoromethoxy)aniline
CAS1215206-37-3
SynonymsN-Methyl-2-nitro-4-(trifluoromethoxy)aniline
Molecular FormulaC8H7F3N2O3
Molecular Weight236.15
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H7F3N2O3/c1-12-6-3-2-5(16-8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3
InChIKeyOEMXVJJCFPOMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline Procurement & Applications


N-Methyl-2-nitro-4-(trifluoromethoxy)aniline (CAS 1215206-37-3), a fluorinated aromatic amine with the molecular formula C8H7F3N2O3 and molecular weight 236.15 g/mol, is classified as a fluorinated building block . The compound features a distinctive substitution pattern combining an N-methyl group, a nitro group at the 2-position, and a trifluoromethoxy (-OCF3) group at the 4-position of the aniline core . Commercial availability includes standard purities ranging from 95% to 96%, with batch-specific quality certificates (NMR, HPLC, GC) provided by select vendors . As a fluorinated building block, it serves as a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical and agrochemical research applications .

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline Substitution Risks


Generic substitution among trifluoromethoxy-nitroaniline derivatives without rigorous functional validation is scientifically unsound due to critical differences in substitution patterns that govern physicochemical properties and synthetic utility. The N-methyl group in N-Methyl-2-nitro-4-(trifluoromethoxy)aniline (CAS 1215206-37-3) distinguishes it from non-methylated analogs such as 2-nitro-4-(trifluoromethoxy)aniline (CAS 2267-23-4), altering hydrogen bonding capacity and solubility characteristics [1]. The trifluoromethoxy (-OCF3) group itself confers unique electronic properties compared to the trifluoromethyl (-CF3) substituent found in compounds like N-methyl-2-nitro-4-(trifluoromethyl)aniline, with documented differences in lipophilicity and metabolic stability profiles across fluorinated aniline series [2]. Regioisomeric variations, such as those seen in 3-nitro-4-(trifluoromethoxy)aniline (CAS 2822-50-6) versus 2-nitro-4-(trifluoromethoxy) substitution patterns, further affect electronic distribution and downstream reactivity . These structural distinctions necessitate compound-specific procurement decisions rather than in-class substitution, as each derivative presents a distinct reactivity and property profile that directly impacts synthetic pathway outcomes.

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline Differentiation Evidence


Patent-Cited Synthetic Intermediate in Agrochemical Development

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline (CAS 1215206-37-3) is explicitly cited as an intermediate in WO2010/125985 A1 (Sumitomo Chemical Company), a patent describing condensed bicyclic heterocyclic derivatives as pest control agents [1]. This patent citation distinguishes it from structurally related analogs that lack equivalent documented industrial application. While direct activity data for the compound itself are not disclosed in the patent abstract, its inclusion as a named synthetic intermediate indicates validated utility in a defined industrial synthetic pathway, differentiating it from compounds without documented patent-relevant applications. The patent context establishes a baseline of industrial relevance absent for many structurally similar aniline derivatives.

Agrochemical Synthesis Pesticide Intermediate Patent-Cited Building Block

N-Methylation Synthetic Route

A defined synthetic route to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline involves N-methylation of 2-nitro-4-(trifluoromethoxy)aniline (CAS 2267-23-4) using sodium hydride (60% in oil, 0.44 g) in DMF (20 mL) with 2.22 g of the parent aniline under ice-cooling . This reaction condition provides a reproducible protocol for accessing the N-methylated derivative from its non-methylated precursor. In contrast, direct procurement of the N-methyl compound (CAS 1215206-37-3) eliminates the need for this additional synthetic step. The non-methylated analog 2-nitro-4-(trifluoromethoxy)aniline (MW 222.12 g/mol) serves as the starting material, and the N-methylation introduces a molecular weight increase of approximately 14 g/mol (to 236.15 g/mol) along with altered hydrogen bonding capacity and lipophilicity.

Organic Synthesis N-Alkylation Fluorinated Intermediate

Predicted LogP vs Non-Methylated Analog

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline has a predicted LogP value of 3.1313 [1], reflecting the combined lipophilic contributions of the N-methyl, nitro, and trifluoromethoxy substituents. This value represents a measurable increase in lipophilicity relative to the non-methylated analog 2-nitro-4-(trifluoromethoxy)aniline (CAS 2267-23-4), which lacks the N-methyl group and consequently exhibits lower predicted LogP. The trifluoromethoxy (-OCF3) group itself is known to enhance lipophilicity and membrane permeability compared to non-fluorinated analogs [2]. The N-methylation further increases lipophilicity while simultaneously reducing hydrogen bond donor capacity (from one HBD in the parent aniline to one HBD in the N-methyl derivative), properties that can influence passive diffusion across biological membranes and organic-aqueous partitioning behavior.

Lipophilicity ADME Properties Drug Design

Trifluoromethoxy vs Trifluoromethyl Physicochemical Profile

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline contains a trifluoromethoxy (-OCF3) group at the 4-position, which differs fundamentally from the trifluoromethyl (-CF3) group found in its direct analog N-methyl-2-nitro-4-(trifluoromethyl)aniline . The -OCF3 substituent exhibits distinct electronic properties: it acts as a strong electron-withdrawing group via inductive effects while the oxygen atom provides a potential hydrogen bond acceptor site [1]. In structure-activity relationship studies of anilinopyrazines as mitochondrial uncouplers, the trifluoromethoxy group demonstrated position-dependent activity preferences, with meta-OCF3 substitution favored over para-OCF3 in 2,3-substituted pyrazine scaffolds, whereas trifluoromethyl showed opposite positional preference (para-CF3 optimal) [2]. This substituent-dependent SAR indicates that -OCF3 and -CF3 are not interchangeable bioisosteres in all contexts. Additionally, metabolic studies of 4-trifluoromethoxyaniline in rats revealed that the -OCF3 substituent remained metabolically stable with no evidence of O-detrifluoromethylation, contrasting with metabolic pathways observed for trifluoromethylaniline derivatives [3].

Bioisosterism Fluorinated Substituents SAR Studies

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline Application Scenarios


Agrochemical Intermediate for Pesticide Development

Based on patent WO2010/125985 A1 (Sumitomo Chemical), N-Methyl-2-nitro-4-(trifluoromethoxy)aniline serves as a synthetic intermediate in the preparation of condensed bicyclic heterocyclic derivatives with documented application as pest control agents [1]. Research programs developing novel acaricides or insecticides within this chemical series may require this specific intermediate to maintain fidelity to patented synthetic routes. The trifluoromethoxy group contributes to the agrochemical efficacy of downstream products through enhanced lipophilicity and metabolic stability, properties valued in crop protection agents requiring field persistence and target-site penetration [2].

Fluorinated Drug Candidate Building Block

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is positioned as a fluorinated building block for pharmaceutical research [1]. The predicted LogP of 3.1313 and the presence of a reducible nitro group (convertible to an amine) make it suitable for incorporation into drug-like scaffolds where modulated lipophilicity and synthetic versatility are required [2]. The trifluoromethoxy group may serve as a bioisosteric replacement for other electron-withdrawing substituents, offering potential advantages in metabolic stability compared to methoxy or trifluoromethyl analogs based on class-level observations of -OCF3-substituted compounds .

Synthetic Methodology: N-Methylated Nitroaniline Scaffold

The compound's defined synthetic route via N-methylation of 2-nitro-4-(trifluoromethoxy)aniline using NaH in DMF provides a reference protocol for developing alternative N-alkylation methodologies or for studying the reactivity of ortho-nitro-substituted anilines [1]. Researchers investigating the effects of N-substitution on the electronic properties of nitroaniline derivatives may select this compound as a representative member of the N-methyl-2-nitro-4-(trifluoromethoxy)aniline class, particularly for comparative studies with non-methylated (CAS 2267-23-4) or differently substituted analogs [2].

Physicochemical Property Benchmarking for Fluorinated Libraries

The compound's measured or predicted properties, including molecular weight (236.15 g/mol), LogP (3.1313), and PSA (67.08 Ų) [1], provide reference values for library design and property space analysis in medicinal chemistry programs. When building focused libraries of fluorinated nitroaniline derivatives, N-Methyl-2-nitro-4-(trifluoromethoxy)aniline occupies a specific region of property space defined by its combination of N-methyl, nitro, and para-trifluoromethoxy substitution. Comparative analysis with regioisomers such as 3-nitro-4-(trifluoromethoxy)aniline (CAS 2822-50-6) or 4-nitro-2-(trifluoromethoxy)aniline (CAS 1261753-88-1) may reveal substitution-dependent trends in properties relevant to drug-likeness or synthetic tractability [2].

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